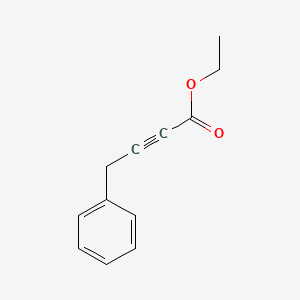
Ethyl 4-phenylbut-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-phenylbut-2-ynoate is an organic compound with the chemical formula C12H12O2 . It has a molecular weight of 188.23 g/mol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 4-phenylbut-2-ynoate is 1S/C12H12O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,9H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 4-phenylbut-2-ynoate has a molecular weight of 188.22 g/mol . It is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Catalytic Reactions : Rodrigo and Guan (2017) demonstrated the use of Ethyl 3-(trimethylsilyl)propiolate, a derivative of Ethyl 4-phenylbut-2-ynoate, in nickel-catalyzed reductive coupling reactions. This process is significant for regioselective synthesis, showing first-order dependence on aldehyde and catalyst concentrations (Rodrigo & Guan, 2017).
[2+2]-Cycloaddition Reactions : Koldobskii et al. (2008) explored the cycloaddition reactions of Ethyl 4-chloro-2-oxobut-3-ynoate, a related compound, with unactivated alkenes. This research revealed the compound's unusual ability to form cycloadducts without irradiation or catalysts, which is notable for synthetic chemistry (Koldobskii et al., 2008).
Domino Reaction Synthesis : Zhao et al. (2020) developed a catalyst-free domino reaction using Ethyl 4-hydroxyalkyl-2-ynoate, another derivative, to synthesize certain furan compounds. This method is significant for its high yields and straightforward approach (Zhao et al., 2020).
Site-Selective Functionalization : Guo et al. (2019) presented a method for site-selective C-H functionalization of alkyl esters mediated by boryl radicals. This method utilized derivatives of Ethyl 4-phenylbut-2-ynoate, demonstrating its application in selective organic synthesis (Guo et al., 2019).
Enantioselective Hydrogenation : Meng et al. (2008) investigated the enantioselective hydrogenation of Ethyl 2-oxo-4-arylbut-3-enoate, a structurally similar compound, which yielded high enantiomeric excesses. This research is crucial for the production of chiral compounds in organic synthesis (Meng et al., 2008).
Safety and Hazards
Ethyl 4-phenylbut-2-ynoate has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety precautions should be taken when handling this compound .
Mecanismo De Acción
Target of Action
Ethyl 4-phenylbut-2-ynoate is a chemical compound with a molecular weight of 188.23 The primary targets of Ethyl 4-phenylbut-2-ynoate are not explicitly mentioned in the available literature
Mode of Action
It has been used in phosphine-mediated domino reactions with phthalimidomalonates . When Ethyl 4-phenylbut-2-ynoate was reacted with phthalimidomalonates under certain conditions, pyrroloisoindolinone derivatives were obtained . The mechanism for the transformation is a tandem γ-umpolung/Wittig/γ-umpolung process .
Biochemical Pathways
The compound has been used in the synthesis of pyrroloisoindolinone derivatives , suggesting it may influence pathways related to these compounds
Result of Action
As mentioned, it has been used in the synthesis of pyrroloisoindolinone derivatives , but the specific effects of this action at the molecular and cellular level are not known
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Ethyl 4-phenylbut-2-ynoate is not well-documented. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, the compound is stored at a temperature of 4 degrees Celsius , suggesting that low temperatures may be necessary for its stability
Propiedades
IUPAC Name |
ethyl 4-phenylbut-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCCQRCYCSPLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-phenylbut-2-ynoate | |
CAS RN |
96417-50-4 |
Source


|
| Record name | ethyl 4-phenylbut-2-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

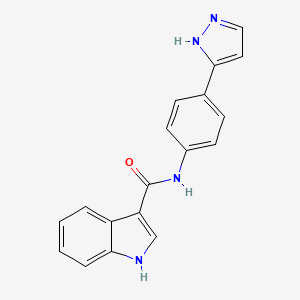
![Methyl 3-(furan-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2683813.png)
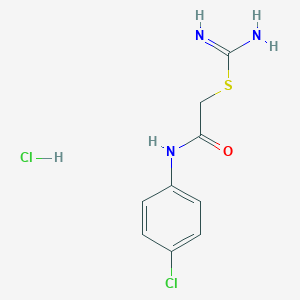
![2-(4-fluorobenzyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2683819.png)

methanone](/img/structure/B2683823.png)
![2-Chloro-1-[4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B2683826.png)
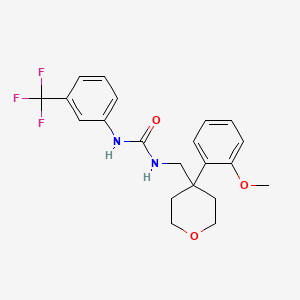
![4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2683829.png)
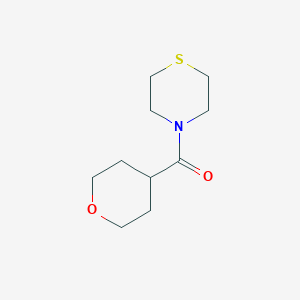
![Methyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2683831.png)

![5-Bromo-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2683833.png)
![2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2683834.png)